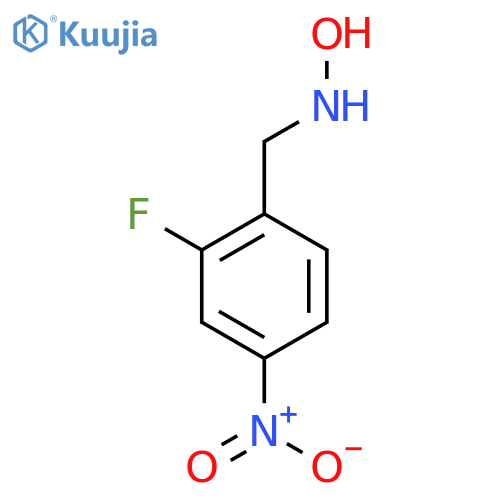

Cas no 2228475-81-6 (N-(2-fluoro-4-nitrophenyl)methylhydroxylamine)

2228475-81-6 structure

商品名:N-(2-fluoro-4-nitrophenyl)methylhydroxylamine

N-(2-fluoro-4-nitrophenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(2-fluoro-4-nitrophenyl)methylhydroxylamine

- N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine

- EN300-1758090

- 2228475-81-6

-

- インチ: 1S/C7H7FN2O3/c8-7-3-6(10(12)13)2-1-5(7)4-9-11/h1-3,9,11H,4H2

- InChIKey: DUGMHNSXPLZOOC-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CNO)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 186.04407025g/mol

- どういたいしつりょう: 186.04407025g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 78.1Ų

N-(2-fluoro-4-nitrophenyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1758090-10.0g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 10g |

$3376.0 | 2023-05-26 | ||

| Enamine | EN300-1758090-5.0g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 5g |

$2277.0 | 2023-05-26 | ||

| Enamine | EN300-1758090-0.5g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 0.5g |

$754.0 | 2023-09-20 | ||

| Enamine | EN300-1758090-0.1g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-1758090-0.25g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 0.25g |

$723.0 | 2023-09-20 | ||

| Enamine | EN300-1758090-10g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 10g |

$3376.0 | 2023-09-20 | ||

| Enamine | EN300-1758090-5g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 5g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-1758090-0.05g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 0.05g |

$660.0 | 2023-09-20 | ||

| Enamine | EN300-1758090-1.0g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 1g |

$785.0 | 2023-05-26 | ||

| Enamine | EN300-1758090-2.5g |

N-[(2-fluoro-4-nitrophenyl)methyl]hydroxylamine |

2228475-81-6 | 2.5g |

$1539.0 | 2023-09-20 |

N-(2-fluoro-4-nitrophenyl)methylhydroxylamine 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

2228475-81-6 (N-(2-fluoro-4-nitrophenyl)methylhydroxylamine) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 68551-17-7(Isoalkanes, C10-13)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬